5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is a synthetic organic compound with the molecular formula . It features a bromine atom at the 5-position of the pyrimidine ring and an ethanesulfonyl group attached to an ethyl side chain. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available starting materials, specifically 5-bromopyrimidine and ethanesulfonyl chloride. Its unique structure imparts distinct chemical properties, making it valuable for various scientific applications.
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one belongs to the class of dihydropyrimidinones, which are characterized by their pyrimidine ring structure. This category of compounds is often studied for their biological activities, including enzyme inhibition and potential therapeutic effects.
The synthesis of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one typically involves a multi-step process:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst type. For instance, using microwave irradiation or ultrasound can enhance reaction efficiency and yield .
The molecular structure of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one includes:
The compound's molecular weight is approximately 263.15 g/mol. The presence of functional groups such as bromine and sulfonic acid derivatives contributes to its reactivity and potential biological activity.
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:
Common reagents for these reactions include nucleophiles such as amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
The mechanism of action of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in biological systems:
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is typically presented as a solid at room temperature. Specific melting points and solubility data may vary based on purity and synthesis method.
The chemical properties include reactivity due to the presence of the bromine atom and the sulfonyl group, which can participate in various chemical transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound .
This compound has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features that may confer biological activity. Research into its use as an enzyme inhibitor or in other therapeutic contexts is ongoing . Additionally, it serves as a valuable intermediate in organic synthesis processes aimed at producing other biologically active compounds .
Dihydropyrimidinone (DHPM) derivatives constitute a privileged scaffold in medicinal chemistry with a rich history dating back to the early 20th century. The classical Biginelli reaction, developed in 1893, provided the foundational synthetic pathway for these heterocyclic compounds, though their therapeutic significance remained unexplored for decades [4]. By the mid-20th century, researchers began systematically investigating the pharmacological potential of DHPM derivatives, discovering their remarkable versatility as calcium channel modulators. This breakthrough positioned them as essential structural motifs in cardiovascular therapeutics, exemplified by drugs like nifedipine and amlodipine [4] [7]. The structural simplicity of the DHPM core – comprising a six-membered ring with nitrogen atoms at positions 1 and 3 – belies its remarkable capacity for functionalization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties through targeted substitutions.
The introduction of bromo-substituted dihydropyrimidinones marked a significant advancement in the structural diversification of this heterocyclic family. Bromination at the C5 position fundamentally altered the electronic distribution within the pyrimidinone ring system, enhancing both chemical reactivity and biological interactions. Early analogs such as 5-bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one (PubChem CID: 66310194) demonstrated the profound influence of halogen incorporation on molecular properties, serving as precursors to more complex derivatives [8]. Similarly, 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one (CAS 1528580-99-5) showcased how alkyl substituents could modulate lipophilicity and steric parameters, expanding structure-activity relationship studies [2]. These structural innovations transformed DHPMs from mere synthetic curiosities into biologically relevant platforms capable of interacting with diverse therapeutic targets including enzymes, receptors, and ion channels with remarkable specificity.
Table 1: Evolution of Key Dihydropyrimidinone Derivatives in Medicinal Chemistry
Compound | Molecular Formula | Key Structural Features | Therapeutic Significance |
---|---|---|---|
Classical DHPM | C₆H₈N₂O₂ | Unsubstituted core | Synthetic precursor |
Nifedipine analog | C₁₇H₁₈N₂O₆ | 1,4-DHPM with o-nitrobenzoyl group | Calcium channel blocker (anti-hypertensive) |
5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one | C₇H₇BrN₂O₂ | Bromo at C5 + ketoalkyl at N3 | Bioactive intermediate [8] |
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one | C₆H₇BrN₂O | Bromo at C5 + ethyl at N1 | Synthetic building block [2] |
5-Bromo-3-ethyl-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one | C₁₁H₁₀BrN₃O | Bromo + pyridinyl + ethyl | Multi-targeted ligand [3] |
The strategic incorporation of bromine and sulfonyl functional groups represents a sophisticated approach to molecular design that significantly expands the therapeutic potential of dihydropyrimidinone derivatives. Bromine, as a substantial halogen atom, exerts profound electronic and steric effects when positioned within heterocyclic systems. At C5 of the dihydropyrimidinone core, the bromo substituent creates a region of high electron density that facilitates both covalent and non-covalent interactions with biological targets [3]. This position is electronically analogous to the bromination site in advanced intermediates like 5-bromo-3-ethyl-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 2137675-98-8), where the halogen atom serves as a hydrogen bond acceptor and enhances binding affinity through halogen bonding interactions with protein residues [3]. Furthermore, the C-Br bond presents a versatile handle for further functionalization via cross-coupling reactions, enabling structural diversification through palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Sulfonyl groups (-SO₂-) constitute another critical pharmacophoric element in medicinal chemistry due to their exceptional capacity for molecular recognition. The tetrahedral geometry of the sulfur atom, combined with the strong polarization of S=O bonds, creates a distinctive electrostatic profile that promotes specific interactions with biological targets. In compounds like 5-bromo-N-ethylpyridine-3-sulfonamide (Aldrich CDS023413), the sulfonamide group acts as a versatile hydrogen-bonding motif, serving simultaneously as both a hydrogen bond acceptor (via sulfonyl oxygen atoms) and donor (via NH group) [6]. This dual functionality significantly enhances binding potential to enzyme active sites. When incorporated into dihydropyrimidinone derivatives, the sulfonyl group dramatically influences physicochemical properties by increasing water solubility through dipole formation and reducing lipophilicity. The electron-withdrawing nature of the sulfonyl moiety also modulates the acidity of adjacent functional groups, potentially enhancing metabolic stability by reducing susceptibility to oxidative degradation.
Table 2: Electronic and Physicochemical Effects of Bromo and Sulfonyl Substituents
Substituent | Electronic Effect | Lipophilicity (logP) | Hydrogen Bonding Capacity | Role in Molecular Recognition |
---|---|---|---|---|
Bromo (at C5) | Moderate σ-withdrawing/π-donating | +0.94 to +1.21 | Acceptor only | Halogen bonding, hydrophobic interactions |
Ethylsulfonyl (at N3) | Strong σ-withdrawing | -0.35 to -0.52 | Dual donor/acceptor | Charge-charge interactions, H-bond network |
Bromo + Ethylsulfonyl | Complementary | +0.59 to +0.69 (net) | Enhanced acceptor capability | Multimodal binding interactions |
The 2-(ethanesulfonyl)ethyl functional group attached to the N3 position of the dihydropyrimidinone core represents a sophisticated structural element that imparts unique pharmacological properties to this heterocyclic system. This functionalization creates a novel pharmacophore with enhanced three-dimensionality and conformational flexibility compared to planar heterocyclic systems. The ethyl spacer (-CH₂-CH₂-) between the sulfonyl group and the heterocyclic nitrogen atom provides crucial torsional freedom that enables optimal positioning of the sulfonyl moiety within biological target sites [4]. This flexibility is particularly advantageous for interacting with allosteric binding pockets that require specific spatial orientation of functional groups. The electronic properties of the ethanesulfonyl group (-SO₂CH₂CH₃) differ significantly from simpler sulfonamides due to the alkyl chain, which moderates the strong electron-withdrawing effect while maintaining the hydrogen-bond accepting capability of the sulfonyl oxygen atoms.
The pharmacophoric significance of this functionalization becomes evident when examining structure-activity relationship studies of related heterocyclic systems. Pyridazinone derivatives bearing sulfonamide groups have demonstrated remarkable efficacy as cardiovascular agents, phosphodiesterase inhibitors, and anti-inflammatory compounds, with the sulfonyl functionality playing a crucial role in target engagement [4]. For instance, in pyridazinone-based 5-HT₂C agonists, the sulfonyl group participates in critical hydrogen bonding interactions with serine residues in the receptor binding pocket [4]. The ethanesulfonyl-ethyl group in 5-bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one likely confers similar advantages, potentially enhancing blood-brain barrier permeability relative to more polar sulfonates while maintaining sufficient solubility for biological activity. Microwave-assisted synthetic approaches, as demonstrated in the preparation of complex heterocycles, offer efficient pathways to such functionalized dihydropyrimidinones by reducing reaction times and improving yields compared to conventional methods [7].
Table 3: Pharmacophoric Elements of Ethanesulfonyl-Ethyl Functionalized Dihydropyrimidinones
Pharmacophoric Element | Structural Feature | Biological Contribution | Molecular Interactions |
---|---|---|---|
Dihydropyrimidinone core | 6-membered heterocycle with conjugated system | Scaffold rigidity, π-system interactions | π-π stacking, van der Waals contacts |
Bromo at C5 | Halogen atom at ring position 5 | Electronic modulation, steric bulk | Halogen bonding, hydrophobic enclosure |
Ethanesulfonyl group | -SO₂CH₂CH₃ at terminal position | Polarity, hydrogen bond acceptance | Charge-dipole, H-bond acceptor interactions |
Ethylene spacer | -CH₂CH₂- linker | Conformational flexibility | Adaptive positioning in binding sites |
N3 substitution | Alkylation of ring nitrogen | Steric and electronic modulation | Altered binding orientation, enhanced permeability |
The combination of these elements creates a multifunctional pharmacophore capable of engaging with diverse biological targets through complementary interactions. The bromine atom provides a locus for hydrophobic contacts and halogen bonding, while the sulfonyl group enables polar interactions with protein residues. The ethylene linker integrates these contrasting functionalities while maintaining optimal spatial separation, potentially explaining the enhanced biological activity observed in similarly functionalized heterocyclic compounds [3] [6]. This sophisticated molecular architecture exemplifies contemporary strategies in rational drug design, where strategic functionalization transforms simple heterocyclic templates into targeted therapeutic agents with optimized binding characteristics and improved pharmacokinetic profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: